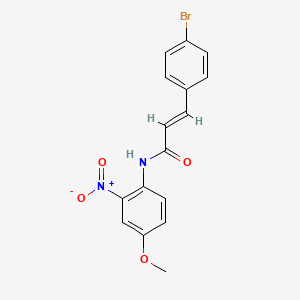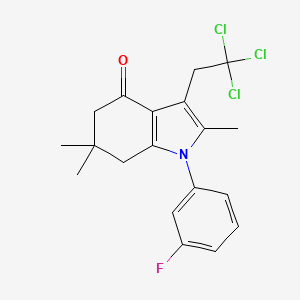![molecular formula C23H21N3O2S B5315759 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline](/img/structure/B5315759.png)
1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It was discovered by Takeda Pharmaceutical Company Limited and is currently being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline selectively binds to the ATP-binding pocket of BTK, ITK, and JAK3, thereby blocking their activity. This leads to the inhibition of downstream signaling pathways involved in immune cell activation and proliferation. 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has been shown to have potent anti-tumor and immunomodulatory effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the activity of immune cells, such as T cells and natural killer cells. 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline is its potent and selective inhibitory activity against BTK, ITK, and JAK3. This makes it a promising candidate for the treatment of various types of cancer and autoimmune diseases. However, one of the limitations of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the development of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline. One potential application is in the treatment of hematological malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, which are characterized by aberrant B-cell signaling. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by dysregulated immune cell activation. Further studies are needed to determine the safety and efficacy of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline in clinical settings and to identify potential biomarkers that can predict response to therapy.
Synthesis Methods
The synthesis of 1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The detailed procedure is beyond the scope of this paper, but it can be found in the original research articles.
Scientific Research Applications
1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent inhibitory activity against several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling and proliferation. Inhibition of these kinases has been shown to have therapeutic benefits in various diseases, such as chronic lymphocytic leukemia, mantle cell lymphoma, and rheumatoid arthritis.
properties
IUPAC Name |
isoquinolin-1-yl-[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-23(22-17-8-4-3-7-16(17)11-12-24-22)26-13-5-1-2-9-19(26)18-15-20(28-25-18)21-10-6-14-29-21/h3-4,6-8,10-12,14-15,19H,1-2,5,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDHJJABIFZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=NC=CC3=CC=CC=C32)C4=NOC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)
![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)

![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
![8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315721.png)
![(3aR*,6aS*)-2-allyl-5-(cyclopentylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5315729.png)

![N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315742.png)
![4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5315755.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5315776.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5315783.png)
![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)
![6-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5315796.png)
![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)